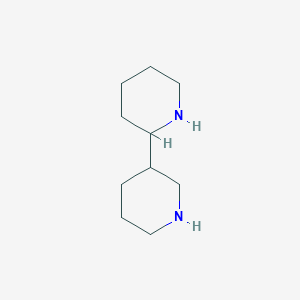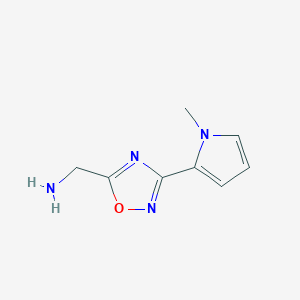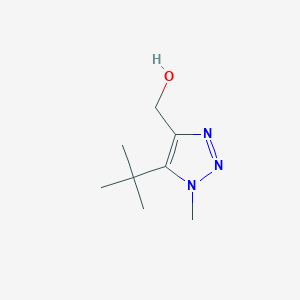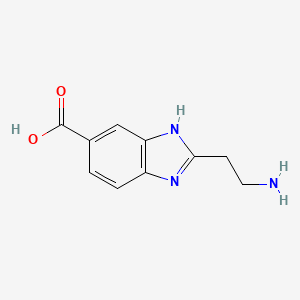![molecular formula C15H11ClN2S B13252056 3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13252056.png)
3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is an organic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE typically involves the formation of the thiazole ring followed by the introduction of the 4-chlorophenyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, and the aniline moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, acyl, or halogen groups.
科学的研究の応用
Chemistry
In chemistry, (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
作用機序
The mechanism of action of (3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
- (3-[2-(4-BROMOPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
- (3-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
- (3-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
Uniqueness
(3-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
特性
分子式 |
C15H11ClN2S |
|---|---|
分子量 |
286.8 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)15-18-14(9-19-15)11-2-1-3-13(17)8-11/h1-9H,17H2 |
InChIキー |
BOKFRPNWEHSDBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
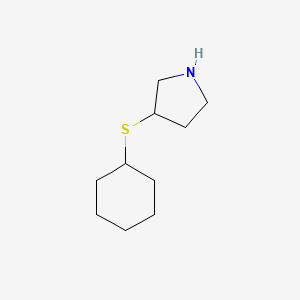
amine](/img/structure/B13251984.png)

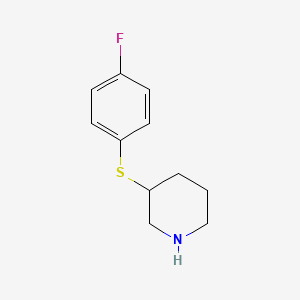
![tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)



